3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with benzyloxy and methoxy groups, which contribute to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse xanthene-based compounds .
Wissenschaftliche Forschungsanwendungen
3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one has several scientific research applications:
Wirkmechanismus
The mechanism by which 3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(benzyloxy)benzoic acid: Shares the benzyloxy substituents but differs in the core structure, leading to different chemical properties and applications.
3,5-Bis(pyridine-2-ylmethoxy)benzoic acid:
Uniqueness
3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one is unique due to its xanthene core combined with benzyloxy and methoxy substituents. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
61243-71-8 |
---|---|
Molekularformel |
C28H22O5 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
1-methoxy-3,5-bis(phenylmethoxy)xanthen-9-one |
InChI |
InChI=1S/C28H22O5/c1-30-24-15-21(31-17-19-9-4-2-5-10-19)16-25-26(24)27(29)22-13-8-14-23(28(22)33-25)32-18-20-11-6-3-7-12-20/h2-16H,17-18H2,1H3 |
InChI-Schlüssel |
YZYTXIQIJJFGAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=O)C3=C(O2)C(=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.